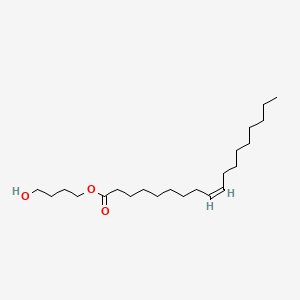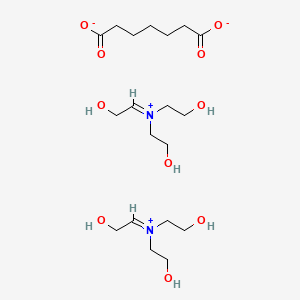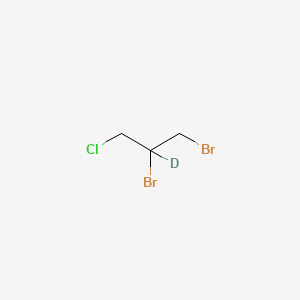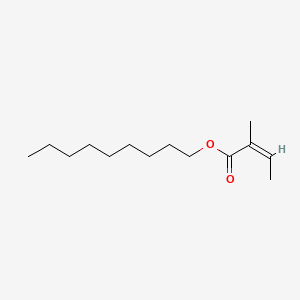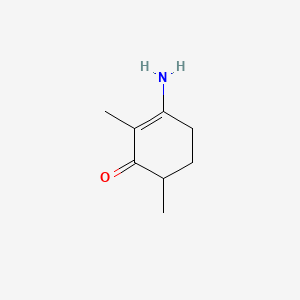
3-Amino-2,6-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,6-dimethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C8H13NO . This compound is characterized by a cyclohexene ring substituted with amino and methyl groups. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,6-dimethylcyclohex-2-en-1-one typically involves the following steps:
Cyclohexanone Derivative Formation: Starting with cyclohexanone, methylation is carried out using methyl iodide in the presence of a strong base like sodium hydride to form 2,6-dimethylcyclohexanone.
Amination: The 2,6-dimethylcyclohexanone is then subjected to amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group at the 3-position.
Dehydrogenation: Finally, dehydrogenation is performed to introduce the double bond, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation and dehydrogenation steps .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Amino-2,6-dimethylcyclohex-2-en-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of saturated amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-keto-2,6-dimethylcyclohex-2-en-1-one or 3-carboxy-2,6-dimethylcyclohex-2-en-1-one.
Reduction: Formation of 3-amino-2,6-dimethylcyclohexanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Amino-2,6-dimethylcyclohex-2-en-1-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving amino groups and cyclohexene derivatives.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-Amino-2,6-dimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexene ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Amino-2,6-dimethylcyclohexanone: Lacks the double bond present in 3-Amino-2,6-dimethylcyclohex-2-en-1-one.
2,6-Dimethylcyclohexanone: Lacks the amino group.
3-Amino-2-methylcyclohex-2-en-1-one: Has only one methyl group.
Uniqueness: this compound is unique due to the presence of both amino and methyl groups on a cyclohexene ring, which provides a distinct set of chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
40649-56-7 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-amino-2,6-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-5-3-4-7(9)6(2)8(5)10/h5H,3-4,9H2,1-2H3 |
Clé InChI |
WQGRVQYVOJPBIL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=C(C1=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


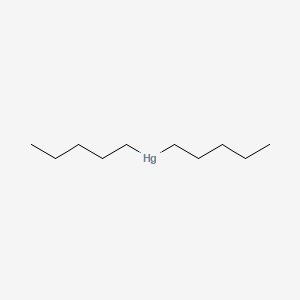
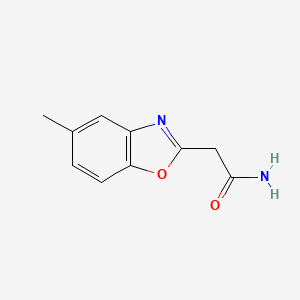
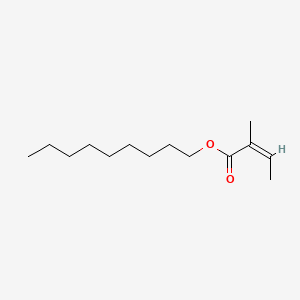
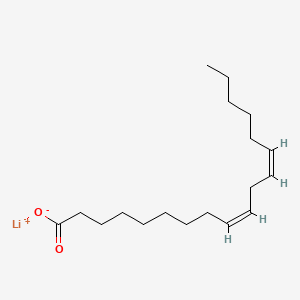
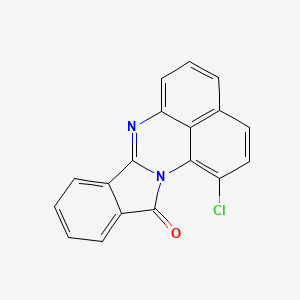
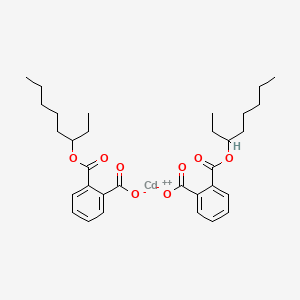
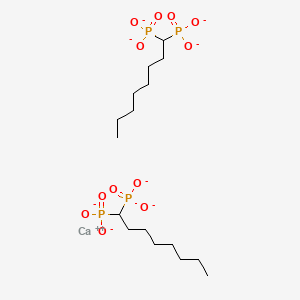
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)
